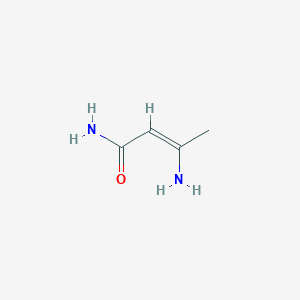

3-Aminocrotonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminobut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUSQEVPWPGBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065957 | |

| Record name | 2-Butenamide, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15846-25-0 | |

| Record name | 3-Amino-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15846-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocrotonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenamide, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenamide, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminocrotonamide and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing 3-aminocrotonamide and its derivatives have been well-established, relying on classical reaction pathways and a range of reagents and catalysts.

One of the most direct and classical methods for the synthesis of this compound derivatives involves the reaction of a β-keto ester with ammonia (B1221849) or an amine. For instance, N-phenyl-3-aminocrotonamide can be synthesized by dissolving N-phenyl-3-ketobutanamide in ethanolic ammonia and stirring the mixture overnight at room temperature. prepchem.com Subsequent evaporation of the solvent yields the desired product. prepchem.com This straightforward approach exemplifies a common pathway in the synthesis of this class of compounds.

Another classical approach that can be adapted for the synthesis of related structures is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often promoted by a basic catalyst like piperidine. jmchemsci.com While not a direct synthesis of this compound itself, the principles of the Knoevenagel condensation are relevant to the formation of α,β-unsaturated carbonyl compounds, a key structural feature of this compound.

The Wittig reaction also presents a classical route to α,β-unsaturated systems. jmchemsci.com This method, however, is generally more applicable for introducing different functional groups at the 3-position compared to the more direct Knoevenagel condensation. jmchemsci.com

A wide array of reagents and catalysts are employed in the synthesis of amides and related unsaturated systems, reflecting the broad toolkit available to synthetic chemists.

Reagents: Stoichiometric activating agents are commonly used in amide bond formation, which is a related process. ucl.ac.uk These include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling reagents such as HATU. ucl.ac.uk For large-scale industrial processes, lower-cost reagents like thionyl chloride and T3P (n-propylphosphonic acid anhydride) are more prevalent. ucl.ac.uk In some syntheses, polymer-supported reagents, such as polymer-supported borohydride, have been utilized for reductions. cam.ac.uk

Catalysts: Catalytic approaches are increasingly favored due to their efficiency and reduced waste. Boron-based catalysts, including boric acid and its derivatives, are effective for amidation reactions. ucl.ac.uk However, concerns about the potential toxicity of boric acid are a consideration. ucl.ac.uk Group (IV) metal catalysts, such as those based on titanium and zirconium, also serve as effective catalysts in these transformations. ucl.ac.uk For specific reactions like the enantioselective synthesis of amines and alcohols, small organic molecules derived from amino acids like valine have been developed as powerful catalysts. nih.gov These catalysts are notable for their operational simplicity and high efficiency, even at low catalyst loadings. nih.gov Additionally, solid-supported catalysts, such as potassium hydroxide (B78521) on alumina (B75360) (KOH/Al2O3), have been shown to be effective for selective monoalkylation of primary amides. princeton.edu

Table 1: Examples of Reagents and Catalysts in Amide and Related Syntheses

| Reagent/Catalyst | Type | Application | Reference |

| Ethanolic Ammonia | Reagent | Synthesis of N-phenyl-3-aminocrotonamide | prepchem.com |

| Piperidine | Catalyst | Knoevenagel condensation | jmchemsci.com |

| EDC, HATU | Reagent | Amide bond formation | ucl.ac.uk |

| Thionyl chloride, T3P | Reagent | Industrial amide synthesis | ucl.ac.uk |

| Polymer-supported borohydride | Reagent | Reduction | cam.ac.uk |

| Boric acid | Catalyst | Amidation | ucl.ac.uk |

| Titanium/Zirconium compounds | Catalyst | Amidation | ucl.ac.uk |

| Valine-derived organic molecules | Catalyst | Enantioselective synthesis of amines | nih.gov |

| KOH/Al2O3 | Catalyst | Selective monoalkylation of amides | princeton.edu |

Advanced and Sustainable Synthetic Strategies

In recent years, a significant shift towards more advanced and sustainable synthetic methods has been observed. These strategies focus on improving efficiency, reducing waste, and utilizing environmentally benign conditions.

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. wikipedia.orgnih.govtcichemicals.com This approach offers significant advantages in terms of efficiency and atom economy. nih.govtcichemicals.com Several named MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, are cornerstones of this field. wikipedia.orgnih.govtcichemicals.commdpi.com For example, the Ugi four-component reaction combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov The Strecker reaction, the first reported MCR, synthesizes α-amino acids from ammonia, aldehydes or ketones, and a cyanide source. nih.gov These reactions proceed through a cascade of events, forming multiple bonds in one pot. nih.gov

Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. dtu.dkrsc.org This approach avoids the need for isolation of intermediates, thereby saving time and resources. rsc.org Tandem reactions can be initiated by various catalytic systems, including dual transition metal/Brønsted acid systems. dtu.dk An example is the tandem isomerization/cyclization of allylic ethers and amides. dtu.dk Another strategy involves the in-situ generation of a new organometallic reagent which then undergoes further reaction, such as carboxylation with CO2. sioc-journal.cn

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and other chemical compounds to minimize environmental impact. acs.orgskpharmteco.comjk-sci.com

A central tenet of green chemistry is the maximization of atom economy, a concept developed by Barry Trost. acs.orgskpharmteco.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgskpharmteco.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate fewer byproducts. jk-sci.com

Green Chemistry Principles in this compound Synthesis

Utilization of Environmentally Benign Solvents and Reaction Media

The principles of green chemistry are increasingly being integrated into synthetic protocols for this compound and related structures. This involves the substitution of hazardous organic solvents with more environmentally benign alternatives. The use of water, ionic liquids, and solvent-free reaction conditions are prominent examples of this shift.

For instance, the synthesis of quinoline (B57606) derivatives, which can be conceptually related to the cyclization reactions involving this compound precursors, has been successfully achieved in water using catalysts like ferric chloride hexahydrate (FeCl₃·6H₂O). mobt3ath.com This approach offers advantages such as mild reaction conditions, simple workup procedures, and high yields. mobt3ath.com The development of such protocols highlights a move towards more sustainable chemical manufacturing. mobt3ath.com

Solvent-free reactions represent another significant advancement in green chemistry. ias.ac.insaspublishers.com These reactions, which can be conducted with the reactants alone or on solid supports like clays (B1170129) or silica (B1680970), reduce pollution and simplify experimental procedures. ias.ac.in Thermal or microwave irradiation can be employed to drive these reactions. ias.ac.in The use of resonant acoustic mixing (RAM) technology has also been explored for peptide bond formation, a process analogous to amide bond formation in this compound synthesis, in "green" solvents like ethyl acetate (B1210297) and 1,2-dimethoxyethane (B42094) (DME) with minimal solvent waste. chemrxiv.org

The following table summarizes examples of environmentally benign solvent and reaction media utilization in syntheses conceptually related to this compound.

| Reaction Type | Catalyst | Solvent/Medium | Key Advantages |

| Quinoline Synthesis | FeCl₃·6H₂O | Water | Environmentally friendly, mild conditions, high yield mobt3ath.com |

| Knoevenagel Condensation | [Et₃NH][HSO₄] | Ionic Liquid | Eliminates volatile organic solvents researchgate.net |

| Friedlander Condensation | Chitosan | Solvent-free | Recyclable and biodegradable catalyst, shorter reaction time researchgate.net |

| Amide/Peptide Synthesis | Various | Ethyl Acetate, DME (with RAM) | Minimal solvent waste, rapid reaction chemrxiv.org |

Catalytic Methodologies (e.g., Homogeneous, Heterogeneous, and Organocatalysis)

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering pathways with enhanced efficiency, selectivity, and sustainability. Methodologies are broadly categorized into homogeneous, heterogeneous, and organocatalysis.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, maximizing contact and often leading to high reaction rates. libretexts.org Transition-metal complexes are common homogeneous catalysts. For example, the functionalization of C-H bonds, a key strategy in derivatization, often employs transition-metal catalysts to achieve unique regioselectivity. scispace.com

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which simplifies catalyst recovery and reuse, a key principle of green chemistry. libretexts.orgresearchgate.net Examples include the use of piperidine-functionalized silica for Claisen-Schmidt condensation under solvent-free conditions. researchgate.net This catalyst can be easily recovered and reused multiple times without a significant loss of activity. researchgate.net Similarly, zeolites have been used to catalyze crossed aldol (B89426) condensations. researchgate.net

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic metals. mdpi.comsemanticscholar.org This field has become a major pillar of synthetic chemistry, enabling the construction of complex molecules under mild and environmentally benign conditions. mdpi.com L-proline, for example, has been used as an organocatalyst for the one-pot, three-component Strecker reaction to synthesize α-aminonitriles, which are structurally related to the precursors of this compound. mdpi.com Organocatalysis has also been successfully applied to the asymmetric cleavage of amide C-N bonds, a challenging transformation, to produce axially chiral biaryl amino acids. nih.gov

The table below provides an overview of different catalytic methodologies.

| Catalyst Type | Example Catalyst | Reaction Type | Key Features |

| Homogeneous | Transition-metal complexes | C-H Functionalization | High reaction rates, uniform dispersion libretexts.orgscispace.com |

| Heterogeneous | Piperidine-functionalized silica | Claisen-Schmidt Condensation | Easy recovery and reuse, solvent-free conditions researchgate.net |

| Heterogeneous | Zeolites | Crossed Aldol Condensation | Solid acid catalyst, shape selectivity researchgate.net |

| Organocatalysis | L-proline | Strecker Reaction | Metal-free, mild conditions, good to excellent yields mdpi.com |

| Organocatalysis | Bifunctional organocatalysts | Asymmetric Amide C-N Cleavage | Access to chiral compounds, high enantioselectivity nih.gov |

Photochemical and Electrochemical Approaches in this compound Synthesis

Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, offering unique reactivity and often milder reaction conditions compared to traditional thermal methods.

Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions, often enabling the formation of complex molecules that are difficult to access through other means. numberanalytics.com The development of novel photocatalysts is central to advancing this field. numberanalytics.com For instance, photoredox catalysis has been employed for the late-stage functionalization of glucosides, demonstrating the potential for selective alkyl group installation. chemrxiv.org Photochemical methods have also been developed for the synthesis of various heterocyclic compounds and for the deoxygenative alkylation of secondary amides, which broadens the synthetic utility of amides. d-nb.inforsc.org The use of LEDs as light sources is becoming increasingly popular due to their energy efficiency and tunability. numberanalytics.com

Electrochemical Synthesis: Electrosynthesis uses electrical energy to drive chemical reactions, providing a high degree of control over the process by adjusting current and electrode potential. chim.itsigmaaldrich.com This technique often replaces toxic and costly chemical reagents, aligning with the principles of green chemistry. sigmaaldrich.com Electrochemical methods have been used for the synthesis of heterocyclic compounds through the in-situ generation of reactive intermediates. chim.it For example, the electrochemical oxidation of amides can generate N-acyliminium ions, which are useful intermediates for C-C bond formation reactions like Friedel-Crafts-type amidomethylation. beilstein-journals.org Furthermore, electrochemical methods have been developed for the synthesis of nitroso compounds from secondary amines under metal-free and oxidant-free conditions. rsc.org

The following table highlights key aspects of photochemical and electrochemical approaches.

| Synthetic Approach | Key Principle | Example Application | Advantages |

| Photochemical | Light-induced reactions | Late-stage functionalization of glucosides chemrxiv.org | Mild conditions, unique reactivity, access to complex molecules numberanalytics.com |

| Photochemical | Photocatalysis | Deoxygenative alkylation of amides d-nb.info | Broadens synthetic utility of amides d-nb.info |

| Electrochemical | Electricity-driven reactions | Synthesis of heterocyclic compounds chim.it | High control, reduced use of chemical reagents, green chemistry chim.itsigmaaldrich.com |

| Electrochemical | Anodic oxidation | Generation of N-acyliminium ions from amides beilstein-journals.org | Efficient C-C bond formation beilstein-journals.org |

| Electrochemical | Metal- and oxidant-free | Synthesis of nitroso compounds rsc.org | Environmentally benign conditions rsc.org |

Derivatization Strategies for Chemical Library Expansion

The ability to systematically modify a core molecular structure is crucial for exploring structure-activity relationships and developing new compounds with desired properties. Derivatization and late-stage functionalization are key strategies for expanding chemical libraries based on the this compound scaffold.

Chemical Transformations for Structural Diversification

Derivatization is the process of chemically modifying a compound to produce a new one with different properties. taylorandfrancis.com This is a fundamental strategy in medicinal chemistry and drug discovery for optimizing the biological activity of a lead compound. For this compound, derivatization can be achieved through various chemical transformations targeting its functional groups.

The amino and amide functionalities of this compound are prime targets for derivatization. For example, the amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The amide group can also be modified, although it is generally more stable. The double bond offers another site for functionalization, such as through addition reactions.

The generation of diverse chemical libraries through combinatorial chemistry allows for the rapid synthesis and screening of a large number of derivatives. saspublishers.com This approach is instrumental in identifying compounds with enhanced efficacy or other desirable properties. saspublishers.com Derivatization techniques are also widely used in analytical chemistry to improve the detectability and separation of compounds. nih.govresearchgate.netlibretexts.org

Late-Stage Functionalization of this compound Scaffolds

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. scispace.comwikipedia.org This approach is highly valuable as it allows for the rapid diversification of advanced intermediates or drug candidates without the need for de novo synthesis. scispace.com LSF is particularly powerful for modifying key pharmacological properties. scispace.com

A key aspect of LSF is the ability to selectively functionalize C-H bonds, which are ubiquitous in organic molecules. scispace.com Transition-metal catalysis and photoredox catalysis are powerful tools for achieving selective C-H functionalization. scispace.com For instance, C-H bonds can be converted to C-F bonds, or hydroxyl groups can be introduced into aromatic systems. nih.gov These modifications can significantly impact a molecule's metabolic stability and other properties. nih.gov

The application of LSF to this compound scaffolds would enable the generation of a wide array of analogs with diverse substituents. This would facilitate a detailed exploration of the chemical space around the core structure, which is essential for the development of new bioactive compounds. The ability to perform these modifications chemoselectively in the presence of other functional groups is a major advantage of modern LSF methods. wikipedia.org

The table below lists some late-stage functionalization strategies that could be applied to this compound scaffolds.

| Functionalization Type | Reagent/Catalyst Type | Potential Modification on this compound Scaffold |

| C-H Fluorination | Transition-metal catalyst | Introduction of fluorine atoms at various positions |

| C-H Hydroxylation | Photocatalysis | Introduction of hydroxyl groups |

| C-H Arylation | Transition-metal catalyst | Formation of new C-C bonds with aryl groups |

| Deoxyfluorination | Deoxyfluorination reagents | Conversion of existing hydroxyl groups to fluorine |

Reactivity and Reaction Mechanisms of 3 Aminocrotonamide

Fundamental Reaction Types and Associated Pathways

Nucleophilic Addition and Substitution Reactions

3-Aminocrotonamide, possessing both nucleophilic and electrophilic centers, participates in a variety of addition and substitution reactions. The enamine character of the molecule, with its electron-rich β-carbon and the nitrogen atom of the amino group, makes it a potent nucleophile. Conversely, the carbonyl carbon of the amide group serves as an electrophilic site.

The primary nucleophilic attack often occurs at the carbonyl carbon, proceeding through a tetrahedral intermediate. This is a key step in many reactions, including those with acyl chlorides and acid anhydrides, leading to the formation of new carbonyl compounds through nucleophilic acyl substitution. The general mechanism involves the addition of a nucleophile to the polar C=O bond, forming a tetrahedral alkoxide intermediate. Subsequently, a leaving group is expelled, regenerating the carbonyl group.

In the context of this compound, the amino group can act as an internal nucleophile or be substituted. Reactions with electrophiles can also occur at the β-carbon, leveraging the electron-donating effect of the amino group. The reactivity of this compound in these reactions can be influenced by catalysts and reaction conditions. For instance, the use of a Lewis acid catalyst can enhance the electrophilicity of a reaction partner.

Condensation and Cyclization Reactions

This compound is a versatile precursor in the synthesis of various heterocyclic compounds through condensation and cyclization reactions. These reactions capitalize on the compound's bifunctional nature, containing both an amino group and an amide group, which can react with various electrophiles.

A prominent example is the Biginelli reaction, a three-component condensation involving an aldehyde, a β-ketoester (or a related compound like this compound), and urea (B33335) or a urea derivative. This acid-catalyzed reaction leads to the formation of dihydropyrimidones. The proposed mechanism for the Biginelli reaction typically begins with the condensation of the aldehyde and urea to form an iminium intermediate. This intermediate then acts as an electrophile for the nucleophilic addition of the enol form of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the final dihydropyrimidine (B8664642) product.

This compound can also undergo condensation with esters, such as ethyl pyridine-2-carboxylate, to form pyrimidin-4(3H)-ones. Furthermore, it reacts with dicarbonyl compounds and other reagents to yield a diverse range of heterocycles including pyridines, pyridine-2-ones, and pyrimidines. Intramolecular cyclization reactions are also known, such as the thermolysis of this compound which can produce bicyclic compounds. The Dieckmann condensation, an intramolecular Claisen condensation, provides another pathway for cyclization, typically forming five- or six-membered rings.

Rearrangement Processes Involving this compound

This compound and its derivatives can undergo several types of rearrangement reactions, which are intramolecular processes where atoms or groups migrate to form a structural isomer of the original molecule. One notable example is the Dimroth rearrangement. This rearrangement is common in certain nitrogen-containing heterocycles, like pyrimidines, and involves the transposition of endocyclic and exocyclic nitrogen atoms. The reaction can be catalyzed by acid or base and is often accelerated by heat. The mechanism generally proceeds through a ring-opening step to form an intermediate, followed by rotation and ring-closure to yield the rearranged product. For instance, 1-alkyl-2-iminopyrimidines, which can be synthesized from this compound derivatives, are known to undergo this type of rearrangement.

Other rearrangement processes can be initiated by the formation of carbocation intermediates. These intermediates can rearrange to more stable forms through hydride or alkyl shifts before reacting further. While specific examples directly involving this compound in these types of rearrangements are less commonly cited, the general principles of carbocation chemistry suggest their possibility under appropriate reaction conditions.

| Rearrangement Type | Description | Typical Conditions |

| Dimroth Rearrangement | Transposition of endocyclic and exocyclic nitrogen atoms in a heterocyclic ring. | Acid or base catalysis, often with heating. |

| Wagner-Meerwein Rearrangement | Rearrangement of a carbocation to a more stable carbocation through a 1,2-hydride or 1,2-alkyl shift. | Acidic conditions that promote carbocation formation. |

| Curtius Rearrangement | Thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. | Heating of an acyl azide derivative. |

Amination and Amidation Mechanisms

The amino group of this compound can be involved in amination and amidation reactions. Amination refers to the introduction of an amino group into an organic molecule. Direct amination of this compound itself is less common; however, it can be a product of other reactions or serve as a synthon in reactions that ultimately lead to aminated products. For instance, the Chichibabin reaction involves the amination of pyridine (B92270) derivatives using sodium amide, proceeding via a nucleophilic substitution mechanism.

Amidation, the formation of an amide, is a fundamental reaction. This compound can undergo N-acylation at its primary amino group when treated with acylating agents like acid chlorides or anhydrides. This reaction follows the general mechanism of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) yields the N-acylated product.

Furthermore, the amide functionality within this compound can be synthesized. One common method for amide formation is the reaction of a carboxylic acid with an amine, often promoted by a coupling agent like a carbodiimide (B86325). The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile to form the amide bond.

Detailed Mechanistic Investigations

Elucidation of Stepwise Reaction Mechanisms

The elucidation of stepwise reaction mechanisms is crucial for understanding and optimizing chemical transformations. A reaction mechanism describes the sequence of elementary steps that occur at the molecular level during a chemical reaction

Identification and Role of Transient Intermediates in Reaction Pathways

In the study of chemical reactions, transient intermediates are short-lived molecules that exist for a brief period before converting into a more stable entity. solubilityofthings.comallen.in Although their high reactivity and short lifespan make them difficult to isolate, understanding their role is crucial for elucidating reaction mechanisms. solubilityofthings.comrsc.org

Experimental methods like flash photolysis, pulse radiolysis, and flow techniques, coupled with spectroscopic analysis (e.g., NMR, UV/Vis), can provide evidence for the existence of these fleeting molecules. uni-regensburg.dedtic.mil For instance, in situ illumination-NMR-UV/Vis spectroscopy is a powerful tool for the simultaneous and time-resolved detection of both paramagnetic and diamagnetic transient species. uni-regensburg.de Computational approaches, such as Density Functional Theory (DFT) calculations, complement these experiments by predicting the structures and energies of potential intermediates and transition states, offering a more complete picture of the reaction landscape. uni-regensburg.desmu.edu

In the context of reactions involving enamines and related structures like this compound, intermediates such as enolates, iminium ions, and various radical species can be postulated. For example, in acid-catalyzed reactions, the protonation of the carbonyl group can lead to an oxonium ion intermediate, which facilitates the formation of the enol tautomer. libretexts.orgallen.in In base-catalyzed scenarios, the deprotonation of the α-carbon can generate an enolate anion, a potent nucleophile. allen.in The specific nature of the transient intermediates formed will depend heavily on the reaction conditions, including the solvent, temperature, and the presence of catalysts or other reagents. numberanalytics.com

Influence of Steric and Electronic Factors on Reaction Selectivity and Rate

The outcome of chemical reactions, including their rate and the specific products formed (selectivity), is significantly influenced by the interplay of steric and electronic factors within the reacting molecules. wwu.eduwikipedia.org

Electronic Effects: These arise from the distribution of electron density in a molecule and how it affects the reactivity of different sites. wwu.edu Electron-donating groups can increase the nucleophilicity of a molecule, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups can enhance the electrophilicity of a site, making it more susceptible to nucleophilic attack. In this compound, the amino group (-NH2) is an electron-donating group, which increases the electron density of the double bond, influencing its reactivity. The amide group, on the other hand, has more complex electronic effects.

Steric Effects: These relate to the spatial arrangement of atoms and groups within a molecule. wikipedia.org Bulky substituents can hinder the approach of a reagent to a particular reaction site, a phenomenon known as steric hindrance. wikipedia.orgnumberanalytics.com This can slow down a reaction or direct the reaction to a less sterically crowded site, thereby controlling the regioselectivity. ethz.ch For instance, the rate of a reaction can be significantly decreased if a bulky group blocks the optimal trajectory for a nucleophile to attack an electrophilic center. wikipedia.orgnumberanalytics.com

The Taft equation is a classic tool in physical organic chemistry used to separate and quantify the contributions of electronic and steric effects on reaction rates. numberanalytics.comwikipedia.org It relates the rate of a substituted reaction to that of a reference reaction, considering both a polar substituent constant (σ*) and a steric substituent constant (Es). wikipedia.org

| Factor | Description | Impact on this compound Reactions |

|---|---|---|

| Electronic | Distribution of electron density. Governed by inductive and resonance effects of substituents. | The electron-donating amino group enhances the nucleophilicity of the C=C double bond. The amide group's electronic influence affects the reactivity of the carbonyl carbon. |

| Steric | Spatial arrangement of atoms and groups. Can lead to steric hindrance. | The size of substituents on the nitrogen or the carbon backbone can influence which face of the molecule is more accessible for attack, affecting stereoselectivity. It can also impact the rate of reactions by impeding the approach of reagents. |

Tautomerism and Conformational Dynamics of this compound

Keto-Enol and Amino-Imino Tautomeric Equilibria

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. nanalysis.comnumberanalytics.com this compound can exist in several tautomeric forms, primarily involving keto-enol and amino-imino equilibria. chemistrysteps.commun.ca

Keto-Enol Tautomerism: This is a common form of tautomerism in carbonyl compounds. masterorganicchemistry.com For this compound, the "keto" form is the standard structure. However, it can tautomerize to an "enol" form, which contains a hydroxyl group adjacent to a carbon-carbon double bond. libretexts.org The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. allen.inchemistrysteps.com Generally, the keto form is more stable and therefore predominates at equilibrium due to the greater strength of the C=O double bond compared to the C=C double bond. leah4sci.com

Amino-Imino Tautomerism: This type of tautomerism involves the migration of a proton from a nitrogen atom to an adjacent atom, resulting in the interconversion of an amino group (-NH2) and an imino group (=NH). mun.ca In this compound, the amino group can tautomerize to an imino form. The stability of the amino versus the imino tautomer can be influenced by factors such as conjugation and the electronic nature of substituents. rsc.org

The position of these tautomeric equilibria is influenced by several factors, including the solvent, temperature, and pH. numberanalytics.comnumberanalytics.com For instance, polar solvents may favor the more polar tautomer, and intramolecular hydrogen bonding can stabilize certain enol or imino forms. numberanalytics.commasterorganicchemistry.com

| Tautomerism Type | Description | Key Features in this compound |

|---|---|---|

| Keto-Enol | Interconversion between the standard carbonyl (keto) form and a hydroxyl-alkene (enol) form. libretexts.org | The equilibrium generally favors the keto form. The enol form is a key intermediate in many reactions. leah4sci.com |

| Amino-Imino | Interconversion between the amino (-NH2) form and an imino (=NH) form. mun.ca | The relative stability is influenced by conjugation and substituent effects. rsc.org This equilibrium can affect the nucleophilicity and basicity of the nitrogen atom. |

Conformational Analysis and Interconversion

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. scribd.compressbooks.pub These different arrangements can have different energies, and the molecule will spend most of its time in the more stable, lower-energy conformations. pressbooks.pub

For this compound, rotation around the C-C and C-N single bonds can lead to various conformers. The planarity of the double bond and the amide group introduces some rigidity, but there is still conformational flexibility. The relative orientation of the amino group and the carbonyl group can be described by dihedral angles.

Factors influencing the stability of different conformers include:

Steric Strain: Repulsive interactions that occur when non-bonded atoms are forced too close to each other. scribd.com

Torsional Strain: Resistance to bond twisting. Eclipsed conformations generally have higher torsional strain than staggered conformations. pressbooks.pub

Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the amino group and the carbonyl oxygen can stabilize a particular conformation.

The interconversion between different conformers is typically rapid at room temperature. However, the presence of bulky substituents can increase the energy barrier to rotation, potentially allowing for the isolation of specific conformers at low temperatures. scribd.com The study of these conformational preferences is important as the three-dimensional shape of a molecule can significantly impact its reactivity and biological activity. nih.gov

Impact of Tautomerism on Reactivity and Synthetic Outcomes

Tautomerism is not merely a structural curiosity; it has profound implications for the chemical reactivity and the outcome of synthetic reactions. numberanalytics.comnumberanalytics.com The different tautomers of a molecule, while in equilibrium, possess distinct chemical properties and can lead to different products. numberanalytics.com

The less stable tautomer, even if present in a small concentration at equilibrium, can sometimes be the more reactive species. For example, the enol tautomer of a ketone is more nucleophilic at the α-carbon than the keto form and is a key intermediate in reactions like α-halogenation and aldol (B89426) additions. masterorganicchemistry.com Similarly, the enamine tautomer is a powerful nucleophile in its own right. numberanalytics.com

The impact of tautomerism on the reactivity of this compound can be summarized as follows:

Ambident Nucleophilicity: The presence of multiple tautomers and resonance structures means that this compound can act as a nucleophile at several different atoms (the nitrogen, the α-carbon, and the carbonyl oxygen). The site of reaction will depend on the nature of the electrophile and the reaction conditions, which can shift the tautomeric equilibrium.

Control of Regioselectivity and Stereoselectivity: By understanding and controlling the factors that influence tautomeric equilibria (e.g., solvent, temperature, pH, catalysts), chemists can favor the formation of a specific tautomer and thus direct a reaction towards a desired regio- or stereoisomer. numberanalytics.comnumberanalytics.com For instance, the choice of a protic or aprotic solvent can influence the keto-enol equilibrium and, consequently, the outcome of a reaction.

Formation of Different Product Types: The keto tautomer will typically undergo reactions characteristic of ketones, while the enol and enamine tautomers will exhibit reactivity associated with alkenes, alcohols, and enamines. For example, reaction with an electrophile could lead to C-alkylation via the enamine tautomer or O-alkylation via the enolate derived from the keto form.

Applications of 3 Aminocrotonamide As a Versatile Building Block in Organic Synthesis

Construction of Heterocyclic Systems

The strategic placement of reactive sites within the 3-aminocrotonamide molecule makes it an ideal precursor for the synthesis of various heterocyclic compounds. It can readily participate in cyclization reactions with a variety of reagents to form rings containing nitrogen, sulfur, or oxygen.

This compound is extensively utilized in the synthesis of a multitude of nitrogen-containing heterocycles, which are core structures in many biologically active compounds and functional materials. kit.edu Its ability to react with compounds containing two electrophilic centers is the basis for the formation of various six-membered rings.

For instance, the condensation of this compound with esters provides a straightforward route to substituted pyrimidinones (B12756618). researchgate.net A notable example is the reaction with ethyl pyridine-2-carboxylate, which yields 6-methyl-2-(pyridin-2'-yl)pyrimidin-4(3H)-one. researchgate.net This method has also been successfully applied to the synthesis of pyrimidinones bearing furan (B31954), thiophene (B33073), and pyrazine (B50134) substituents. researchgate.net Similarly, the reaction of this compound with α,β-unsaturated acid anhydrides, followed by cyclization in a basic medium, produces 2-alkenyl-4-hydroxy-6-methylpyrimidines. bu.edu.eg The fundamental pyrimidine (B1678525) synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, and this compound can serve as the C-C-N fragment in such constructions. bu.edu.egwikipathways.orgdavuniversity.orgcreative-proteomics.com

Beyond pyrimidines, this compound is a key starting material for the synthesis of pyridines and their derivatives. researchgate.net For example, it can be used to produce N-(pyrid-2-yl)-3-aminocrotonamide, an intermediate in the synthesis of more complex pyridine (B92270) structures. prepchem.commolaid.com The thermolysis of this compound itself can lead to the formation of bicyclic nitrogen-containing systems, such as 1,5-dimethyl-2,6,9-triazabicyclo[3.3.1]nonane-3,7-dione, showcasing its utility in creating more intricate molecular architectures. researchgate.netresearchgate.net

The versatility of this compound extends to the synthesis of other nitrogen heterocycles, including pyrroles and pyrazolones. researchgate.net Its enamine character allows it to react with suitable partners to form five-membered rings. The synthesis of these diverse nitrogen-containing heterocycles highlights the importance of this compound as a flexible and powerful tool in synthetic organic chemistry. rsc.orgmdpi.com

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from this compound

| Reactant(s) | Heterocyclic Product | Reference(s) |

|---|---|---|

| Ethyl pyridine-2-carboxylate | 6-Methyl-2-(pyridin-2'-yl)pyrimidin-4(3H)-one | researchgate.net |

| α,β-Unsaturated acid anhydride | 2-Alkenyl-4-hydroxy-6-methylpyrimidine | bu.edu.eg |

| Thermolysis (self-reaction) | 1,5-Dimethyl-2,6,9-triazabicyclo[3.3.1]nonane-3,7-dione | researchgate.netresearchgate.net |

The reactivity of this compound also provides pathways to heterocyclic systems incorporating sulfur and oxygen atoms. These classes of compounds are of significant interest due to their presence in numerous natural products and pharmaceuticals.

The synthesis of sulfur-containing heterocycles often involves the reaction of this compound with reagents that can introduce a sulfur atom into the forming ring. sioc-journal.cnorganic-chemistry.org For instance, condensation reactions with appropriate sulfur-containing electrophiles can lead to the formation of thiophene derivatives. researchgate.net The condensation of this compound with a thien-2'-yl substituted ester yields a pyrimidinone with a thiophene moiety. researchgate.net While direct cyclization to simple thiophenes using this compound is less common, its derivatives are instrumental. For example, 2-aminothiophene-3-carboxamides, which share structural similarities with this compound, are versatile precursors for a wide range of sulfur-containing heterocycles. tubitak.gov.trajol.info

In the realm of oxygen-containing heterocycles, this compound can be used to synthesize furan derivatives. researchgate.netmolaid.com Similar to the synthesis of thiophene-substituted pyrimidinones, reaction with a furan-2'-yl or furan-3'-yl substituted ester gives the corresponding pyrimidinone derivative. researchgate.net The Paal-Knorr synthesis, a classic method for furan synthesis, involves the dehydration of a 1,4-dicarbonyl compound. citycollegekolkata.org While not a direct application of this compound, its use in constructing more complex molecules can be a stepping stone to precursors for such cyclizations. The formation of furans can also proceed through Maillard-type reactions of sugars and amino acids, indicating the potential for furan ring formation from precursors with similar functionalities to this compound under specific conditions. nih.gov General methods for furan synthesis, such as the decarboxylation of 2-furancarboxylic acid, provide context for the types of transformations that could be adapted for precursors derived from this compound. orgsyn.org

Table 2: Examples of Heterocycles with Sulfur or Oxygen from this compound Reactions

| Reactant(s) | Heterocyclic Product | Reference(s) |

|---|---|---|

| Ethyl thien-2'-ylcarboxylate | 6-Methyl-2-(thien-2'-yl)pyrimidin-4(3H)-one | researchgate.net |

| Ethyl furan-2'-ylcarboxylate | 6-Methyl-2-(furan-2'-yl)pyrimidin-4(3H)-one | researchgate.net |

The strategic arrangement of functional groups in this compound also makes it a valuable precursor for the construction of more complex fused and polycyclic ring systems. These intricate molecular architectures are prevalent in natural products and medicinally important compounds.

One of the prominent applications of this compound in this area is in the synthesis of quinoline (B57606) derivatives. Quinolines, which consist of a benzene (B151609) ring fused to a pyridine ring, can be assembled through various synthetic strategies where this compound or its derivatives can act as a key three-carbon fragment. researchgate.net

Furthermore, this compound serves as a building block in the synthesis of indole (B1671886) derivatives, another critical class of fused heterocycles. chemijournal.com While classic indole syntheses like the Fischer, Madelung, and Reissert methods utilize different starting materials, the functionalities present in this compound make it adaptable for inclusion in multi-step sequences leading to substituted indoles. pharmaguideline.compcbiochemres.comwikipedia.orgbhu.ac.in For instance, the Nenitzescu indole synthesis involves the reaction of a benzoquinone with a β-aminocrotonic ester, a close relative of this compound. pharmaguideline.com

The reactivity of this compound also extends to the formation of other fused systems like thieno[2,3-d]pyrimidines. core.ac.ukresearchgate.net These are synthesized from 2-aminothiophene-3-carboxamide (B79593) derivatives, which can be seen as analogues of this compound where the crotonamide (B15916) backbone is part of a thiophene ring. tubitak.gov.tr The reaction of these thiophene precursors with various reagents leads to the fusion of a pyrimidine ring. tubitak.gov.tr The thermolysis of this compound itself can lead to the formation of a bicyclic triazabicyclo[3.3.1]nonane derivative, demonstrating its potential for creating complex polycyclic structures through self-condensation reactions. researchgate.netresearchgate.net

Table 3: Examples of Fused and Polycyclic Systems Involving this compound or its Analogs

| Target Ring System | Synthetic Approach | Reference(s) |

|---|---|---|

| Quinolines | As a three-carbon fragment in cyclization reactions | researchgate.net |

| Indoles | Nenitzescu indole synthesis (using related β-aminocrotonic esters) | pharmaguideline.com |

| Thieno[2,3-d]pyrimidines | From 2-aminothiophene-3-carboxamide precursors | tubitak.gov.trcore.ac.ukresearchgate.net |

Carbon-Carbon Bond Formation Reactions

Beyond its role in heterocycle synthesis, this compound is a valuable participant in various carbon-carbon bond-forming reactions. These transformations are fundamental in organic synthesis for building molecular complexity. illinois.edunih.govprinceton.eduresearchgate.net

The α,β-unsaturated nature of the carbonyl group in this compound makes it a potential Michael acceptor. However, its primary role in Michael-type reactions is often as a precursor to the nucleophilic species. The enamine character of this compound allows its α-carbon to act as a nucleophile in conjugate additions to Michael acceptors. masterorganicchemistry.comlibretexts.orgwikipedia.org

For instance, in a three-component reaction for the synthesis of pyridines, a Michael addition has been proposed as a key step. researchgate.net The reaction of this compound with an α,β-unsaturated compound can proceed via a conjugate addition mechanism, leading to the formation of a new carbon-carbon bond. This intermediate can then undergo further cyclization and aromatization to yield the final pyridine product. While direct examples of this compound as the primary nucleophile in a simple Michael addition are not extensively documented, its involvement in more complex transformations that incorporate a Michael addition step is recognized. researchgate.net The formation of Michael adducts has also been noted as a potential side reaction in the synthesis of related compounds, indicating the propensity for this type of reactivity.

Table 4: Role of this compound in Michael Addition and Related Reactions

| Reaction Type | Role of this compound Moiety | Product Type | Reference(s) |

|---|---|---|---|

| Three-component pyridine synthesis | Nucleophilic component in a formal [3+3] aza-annulation | Substituted pyridines | researchgate.net |

This compound and its derivatives can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org Palladium-catalyzed cross-coupling reactions, for example, are essential tools in modern organic synthesis. core.ac.ukrsc.org

While this compound itself may not be a direct substrate for common cross-coupling reactions like Suzuki or Heck, its derivatives, particularly halogenated versions, could serve as coupling partners. More commonly, this compound is used to construct heterocyclic systems which are then subjected to cross-coupling reactions. For instance, pyridines and pyrimidines synthesized from this compound can be functionalized via cross-coupling to introduce new carbon-carbon bonds. researchgate.netmolaid.com

Furthermore, the reactivity of this compound allows for other types of C-C bond-forming transformations. The condensation reactions it undergoes, for example, with dicarbonyl compounds to form heterocycles, are themselves fundamental C-C and C-N bond-forming processes. researchgate.net The development of novel three-component reactions that utilize starting materials like this compound is an active area of research, aiming to create molecular complexity in a single step. acs.org These reactions often involve a cascade of bond-forming events, where the unique functionalities of this compound play a crucial role in directing the outcome of the transformation.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Alkenyl-4-hydroxy-6-methylpyrimidine |

| 2-Aminothiophene-3-carboxamide |

| 1,5-Dimethyl-2,6,9-triazabicyclo[3.3.1]nonane-3,7-dione |

| Ethyl pyridine-2-carboxylate |

| Furan |

| Indole |

| N-(pyrid-2-yl)-3-aminocrotonamide |

| Pyrazine |

| Pyrazole |

| Pyridine |

| Pyrimidine |

| Pyrimidinone |

| Pyrrole |

| Quinoline |

| Thieno[2,3-d]pyrimidine |

| Thiophene |

| 6-Methyl-2-(pyridin-2'-yl)pyrimidin-4(3H)-one |

| Benzoquinone |

| β-Aminocrotonic ester |

Synthesis of Acyclic and Cyclic Amines, and Amino Acid Analogues

The inherent reactivity of this compound makes it a proficient precursor for the synthesis of various nitrogen-containing compounds, especially functionalized cyclic amines and amino acid analogues. Its utility in synthesizing simple acyclic amines is less documented, with its primary strength lying in cyclization reactions and the construction of complex scaffolds.

Synthesis of Cyclic Amines

Research has demonstrated that this compound is an effective substrate for creating intricate cyclic amine structures. One notable example is its use in synthesizing bicyclic amine derivatives through thermal reactions. The thermolysis of this compound leads to the formation of a complex dioxo derivative of a triazabicyclo[3.3.1]nonane. researchgate.netresearchgate.net This transformation proceeds through a self-condensation and cyclization cascade, showcasing the compound's ability to construct polycyclic systems in a single step. researchgate.net

The reaction involves heating this compound, which results in a mixture of products from which 1,5-dimethyl-2,6,9-triazabicyclo[3.3.1]nonane-3,7-dione can be isolated. researchgate.netresearchgate.net This process highlights a strategic approach to building complex molecular frameworks from simple, readily available starting materials.

Table 1: Synthesis of a Bicyclic Amine Derivative via Thermolysis

| Reactant | Conditions | Product | Yield | Reference |

| This compound | Thermolysis (heating) | 1,5-Dimethyl-2,6,9-triazabicyclo[3.3.1]nonane-3,7-dione | 70% (of product mixture) | researchgate.net |

Furthermore, this compound reacts with α,β-unsaturated ketones to yield substituted pyridine derivatives. researchgate.netsemanticscholar.org For instance, the reaction with benzylideneacetophenone produces 2-methyl-4,6-diphenylpyridine-3-carboxamide. researchgate.net This reaction exemplifies a classic approach to pyridine synthesis (a Hantzsch-like reaction), where the enamine component of this compound acts as the key nucleophile to construct the heterocyclic ring.

Table 2: Synthesis of Substituted Pyridines from this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Benzylideneacetophenone | 2-Methyl-4,6-diphenylpyridine-3-carboxamide | researchgate.net |

| This compound | 3-Buten-2-one | 2,6-Dimethylpyridine-3-carboxamide | researchgate.net |

| This compound | 4-Phenyl-3-buten-2-one | 2,6-Dimethyl-4-phenylpyridine-3-carboxamide | researchgate.net |

Synthesis of Amino Acid Analogues

The synthesis of amino acid analogues is a critical area of medicinal chemistry, and this compound provides a pathway to novel, non-proteinogenic structures. nih.gov It can be reacted with N-acylated amino acid esters to form 2-acylaminoalkyl-6-methylpyrimidin-4(3H)-ones. researchgate.net These pyrimidinyl derivatives are themselves complex amino acid analogues, incorporating a heterocyclic core. This reaction demonstrates a modular approach where the amino acid side chain is appended to a pyrimidinone scaffold formed from the this compound backbone. researchgate.net

Strategic Integration in Complex Molecule Synthesis

The bifunctional nature of this compound makes it a strategic component for the synthesis of complex molecules, particularly those containing heterocyclic cores. researchgate.net Its ability to act as both a nucleophile (at the enamine carbon and nitrogen) and an electrophile precursor allows for its integration into sophisticated molecular designs through cyclization and multicomponent reactions.

The thermolytic dimerization of this compound to form a 2,6,9-triazabicyclo[3.3.1]nonane derivative is a prime example of its strategic use. researchgate.netresearchgate.net This reaction efficiently builds a rigid, polycyclic cage structure that would otherwise require a lengthy, multi-step synthesis. Such bicyclic amines are of significant interest in medicinal chemistry and materials science. researchgate.net

The synthesis of highly substituted pyridines and pyrimidines further illustrates the strategic value of this compound. researchgate.net These reactions provide access to core heterocyclic structures that are prevalent in pharmaceuticals and agrochemicals. For instance, the pyrimidinyl amino acid analogues formed from N-acylated amino acid esters can be further transformed through treatment with polyphosphoric acid into fused heterocyclic systems like imidazo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines. researchgate.net This showcases a strategy where this compound is first used to build a functionalized monocyclic system, which then serves as a platform for subsequent cyclizations to create even more complex, fused architectures.

Beyond traditional heterocycles, β-enaminoamides like this compound are precursors for novel organoboron compounds. Reactions with diazonium tetraphenylborates can yield complex boron-containing heterocycles such as oxazaborines and diazaborinones, demonstrating the versatility of this building block in accessing non-classical molecular frameworks. mdpi.com

Another strategic application involves the zinc-mediated reaction of N-derivatized β-aminocrotonamides with terminal alkynes. acs.org This process generates highly substituted α-alkylidene β-dicarbonyl compounds with high stereoselectivity. acs.org This transformation allows for the controlled construction of sterically congested and geometrically defined olefinic systems, which are valuable intermediates in the synthesis of complex natural products and other functional molecules. acs.org

Advanced Computational and Spectroscopic Characterization in 3 Aminocrotonamide Research

Advanced Spectroscopic Analysis for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable tools for characterizing the various facets of 3-aminocrotonamide's chemical behavior, from its stable isomers to transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules and studying dynamic processes such as isomerization. libretexts.orgiapchem.org In the context of this compound, NMR is crucial for distinguishing between its possible isomers. The chemical shifts and coupling constants of the protons and carbon atoms provide a detailed map of the molecular structure. libretexts.org

The presence of different isomers, such as the keto-enamine and enol-imine tautomers, as well as (E) and (Z) geometric isomers, can be investigated. The relative ratios of these isomers in solution can be quantified by integrating the signals corresponding to each form. acs.org The incorporation of 15N labeling can further enhance NMR studies by providing direct information about the nitrogen environments and enabling the measurement of J-coupling constants involving nitrogen, which is invaluable for unambiguously assigning isomeric structures. beilstein-journals.org

Table 1: Representative NMR Data for Isomer Identification

| Isomer Type | Key NMR Observable | Typical Information Gained |

| Tautomers | Chemical shifts of vinyl and amine/imine protons. | Distinguishes between keto-enamine and enol-imine forms. |

| Geometric Isomers | Nuclear Overhauser Effect (NOE) correlations. | Differentiates between (E) and (Z) isomers based on spatial proximity of protons. |

| 3J coupling constants across the C=C double bond. | The magnitude of the coupling constant can help differentiate between cis and trans relationships of coupled protons. mdpi.com |

This table is illustrative and highlights the types of data used. Actual chemical shifts and coupling constants are highly dependent on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. edinst.comlibretexts.orgsepscience.com IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups like C=O (carbonyl) and N-H (amine) stretches, which are key in distinguishing between the tautomeric forms of this compound. mt.comtriprinceton.org Raman spectroscopy, on the other hand, is more sensitive to non-polar, polarizable bonds, such as C=C and C-N bonds. libretexts.orgmt.com

Together, these techniques can provide a comprehensive vibrational fingerprint of this compound, allowing for the confirmation of its primary functional groups. Furthermore, IR spectroscopy can be employed to study reaction intermediates in low concentrations, offering insights into reaction mechanisms involving the compound. edinst.com

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Amine (N-H) | Stretching | 3400-3200 | Weak |

| Carbonyl (C=O) | Stretching | 1700-1650 | Moderate |

| Alkene (C=C) | Stretching | 1650-1600 | Strong |

| C-N | Stretching | 1250-1020 | Moderate |

Note: These are general ranges. The exact position of the peaks can be influenced by hydrogen bonding, conjugation, and isomeric form.

Mass spectrometry (MS) is an essential analytical technique for identifying and characterizing reactive intermediates, which are often transient and present in low concentrations. beilstein-journals.orgsemanticscholar.orgrsc.org Techniques like Electrospray Ionization (ESI-MS) allow for the gentle transfer of ions from solution to the gas phase, making it possible to "fish" for and detect intermediates in a reaction mixture. mdpi.com

In studies involving this compound, MS can be used to detect protonated molecules, adducts, and fragments, providing direct evidence for the presence of specific intermediates in a reaction pathway. nih.gov Tandem mass spectrometry (MS/MS) can further be used to structurally characterize these trapped intermediates by inducing fragmentation and analyzing the resulting daughter ions. mdpi.com This methodology is crucial for piecing together complex reaction mechanisms. semanticscholar.org

Rotational spectroscopy provides highly accurate information about the geometry of molecules in the gas phase, free from solvent or crystal packing effects. semanticscholar.orgnih.gov By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined, which are directly related to its moments of inertia. This allows for the precise determination of bond lengths and angles. frontiersin.org

For a molecule like this compound, rotational spectroscopy can distinguish between different conformers and isomers that may exist in the gas phase. rsc.orguva.es The experimental rotational constants can be compared with those calculated from theoretical models to confirm the observed structures. This technique offers an unambiguous method for characterizing the intrinsic conformational preferences of the molecule. semanticscholar.org

Quantum Chemical and Computational Chemistry Studies

Computational chemistry provides a powerful complement to experimental studies, offering insights into the electronic structure, stability, and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. wikipedia.orgmpg.descispace.com DFT calculations allow for the determination of molecular properties by using the electron density as the fundamental variable, which is computationally more feasible than solving the many-electron wavefunction directly. mpg.deaimspress.com

In the study of this compound, DFT is employed to:

Predict Molecular Geometries: Optimize the structures of different isomers and conformers to find the most stable arrangements.

Calculate Relative Energies: Determine the relative stabilities of tautomers and geometric isomers, providing insight into their equilibrium populations.

Simulate Spectroscopic Data: Calculate vibrational frequencies (for IR and Raman), NMR chemical shifts, and rotational constants that can be directly compared with experimental data to aid in structural assignment. frontiersin.org

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals, and electrostatic potential to understand the molecule's reactivity and intermolecular interactions.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. aimspress.com These calculations are foundational for interpreting experimental results and predicting the behavior of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to view the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations generate a trajectory that describes the positions and velocities of atoms over time, effectively creating a molecular-level "movie." nih.govnih.gov This technique is particularly valuable for understanding the flexibility of this compound, the dynamics of its interaction with solvents, and the role of intermolecular forces, such as hydrogen bonding. nih.govacs.org

Solvation Effects: The interaction of a solute with its surrounding solvent molecules is crucial to its chemical behavior. MD simulations coupled with methods like Free Energy Perturbation (FEP) can be used to calculate solvation free energies. temple.edu Studies on simple amides like acetamide (B32628) and its N-methylated derivatives have used these techniques to understand how structural changes affect hydration. temple.edu For this compound, such simulations could quantify the influence of the amino and methyl groups on its interaction with water molecules. For instance, simulations have shown that for some amides, the dynamics of the local environment can surprisingly speed up as side chains become bulkier, a phenomenon attributed to steric effects that alter the hydration structure. nih.gov These computational models can parse the complex interplay of factors that govern how this compound is solvated, providing a detailed picture that complements experimental observations. temple.edunih.gov

MD simulations are also employed to study how amides interact with more complex environments, such as lipid bilayers, which is relevant for understanding the biological activities of related molecules. nih.gov These simulations can reveal how a molecule penetrates or orients itself within a membrane, information that is critical for drug design and molecular biology. nih.govrsc.org

Computational Prediction of Molecular Geometries and Spectroscopic Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemistry for predicting molecular properties with high accuracy. tandfonline.com These methods are used to determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry) and to predict various spectroscopic parameters, which can then be compared with experimental data for validation. tandfonline.comderpharmachemica.com

Molecular Geometry: For this compound, DFT calculations can optimize the molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. While direct computational studies on this compound are scarce, extensive research on the model amide, acetamide, illustrates the approach. In one study, the geometry of acetamide was optimized using the CCSD/cc-pVTZ level of theory, a high-accuracy ab initio method. srce.hr For larger systems, methods like B3LYP with basis sets such as 6-311G are often employed to balance accuracy and computational cost, proving effective for modeling the geometries of organic compounds. tandfonline.com Such calculations would be critical in resolving the planarity of the amide group in this compound and the conformational preferences of the crotonyl backbone.

Spectroscopic Parameters: Once an optimized geometry is obtained, the same computational methods can be used to predict spectroscopic data. Vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated and compared with experimental spectra to confirm structural assignments. tandfonline.comderpharmachemica.com For example, a comparative study of m-acetamide and a related compound used DFT calculations to assign Raman activity for key vibrational modes, including those for C-H, C=O, and C=C bonds. tandfonline.com Similarly, NMR chemical shifts and spin-spin coupling constants can be computed. mdpi.com These predictions are invaluable for interpreting complex experimental spectra and can help identify different conformers or tautomers in solution. mdpi.com For this compound, theoretical spectra could help assign the vibrational modes associated with the enamine and amide functionalities and predict the 1H and 13C NMR chemical shifts.

The table below presents a representative example of how computational methods are used to predict geometric parameters for acetamide, a structural analog of this compound. The data is derived from theoretical studies aimed at understanding hydrogen-bonded clusters of acetamide. researchgate.net

| Bond | Calculated Length (Å) |

|---|---|

| C=O | 1.226 |

| C-N | 1.363 |

| N-H (avg) | 1.012 |

| C-C | 1.516 |

Theoretical Probes of Reaction Mechanisms and Transition State Structures

Understanding how a reaction proceeds at the molecular level requires characterizing the fleeting, high-energy structures known as transition states. Computational chemistry provides powerful tools to map the entire energy landscape of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. nih.govbeilstein-journals.org

For this compound, key reactions of interest would include hydrolysis of the amide bond and reactions at the enamine moiety. Theoretical studies on the base-catalyzed hydrolysis of amides, for instance, have used DFT calculations with hybrid supermolecule-continuum approaches to model the reaction in an aqueous solution. nih.govacs.org These studies calculate the free energy barriers for the formation of the tetrahedral intermediate, which is often the rate-determining step. nih.govacs.org The calculations have revealed that the number of explicit water molecules included in the model is crucial for accuracy and that substituent effects can significantly alter the transition state geometry and the energy barrier. acs.org

Similarly, the reactivity of the enamine part of this compound can be investigated. Computational studies on enamine intermediates have explored their energetics, including stability, bond dissociation energies, and acidity constants (pKa). acs.orgresearchgate.net DFT calculations have been used to explore the mechanism of enamine oxidation and other functionalization reactions. researchgate.netmdpi.com These theoretical probes can differentiate between possible reaction pathways, such as concerted versus stepwise mechanisms, and explain observed stereoselectivity. nih.govnih.gov

The table below shows calculated free energy barriers for the base-catalyzed hydrolysis of several simple amides, illustrating the type of data that can be generated to understand the reactivity of the amide group in this compound. acs.org

| Amide | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|

| Formamide | 21.6 | 21.2 |

| N-Methylacetamide | 22.7 | 21.5 |

| N,N-Dimethylformamide (DMF) | 23.1 | 22.6 |

| N,N-Dimethylacetamide (DMA) | 26.0 | 24.1 |

By applying these computational techniques, a deep, mechanistic understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental work and application development.

Q & A

Basic: What are the recommended safety protocols for handling 3-Aminocrotonamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Respiratory protection (N95 masks) is advised if ventilation is inadequate .

- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols, as it is a lachrymator (tear-inducing agent) .

- Waste Disposal: Follow federal/state regulations for chemical waste. Neutralize residues with appropriate buffers before disposal .

- First Aid: Flush eyes/skin with water for 15 minutes upon exposure. Seek medical evaluation for persistent irritation .

Basic: Which analytical techniques are most effective for structural characterization of this compound and its derivatives?

Methodological Answer:

- Spectroscopy: Use NMR (¹H/¹³C) to confirm stereochemistry and functional groups. IR spectroscopy can identify amine and carbonyl stretches .

- Chromatography: HPLC or GC-MS for purity assessment, especially for derivatives with modified R-groups (e.g., -CH3, -CH2CH3) .

- Crystallography: Single-crystal X-ray diffraction resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers design experiments to investigate the biochemical mechanisms of this compound?

Methodological Answer:

- Hypothesis-Driven Design: Formulate a testable hypothesis (e.g., "this compound inhibits enzyme X via competitive binding"). Use kinetic assays (e.g., Michaelis-Menten plots) to validate .

- Control Groups: Include positive/negative controls (e.g., known enzyme inhibitors) to isolate effects .

- Variables: Optimize pH, temperature, and concentration ranges based on preliminary stability tests .

Advanced: How should researchers address contradictions in toxicological data for this compound?

Methodological Answer:

- Comparative Analysis: Replicate studies using standardized protocols (e.g., OECD guidelines) to isolate methodological variability .

- Dose-Response Studies: Conduct in vitro (cell viability assays) and in vivo (rodent models) tests at incremental doses to identify thresholds .

- Statistical Validation: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of observed discrepancies .

Basic: What key physicochemical properties of this compound are critical for experimental design?

Methodological Answer:

- Solubility: Test in polar (water, ethanol) and non-polar solvents (DMSO) to determine optimal reaction media .

- Stability: Assess thermal stability via TGA and photostability under UV light to guide storage conditions .

- pKa: Determine using potentiometric titration to predict ionization states in biological systems .

Advanced: What methodological approaches are recommended for in vitro/in vivo pharmacological testing of this compound?

Methodological Answer:

- In Vitro: Use cell lines (e.g., HEK293) for cytotoxicity assays (MTT/WST-1). Measure IC50 values with dose-response curves .

- In Vivo: Employ rodent models for acute toxicity (LD50) and pharmacokinetic studies (plasma half-life, bioavailability) .

- Ethical Compliance: Follow IACUC protocols for animal welfare and include sham controls to reduce bias .

Advanced: How can researchers synthesize and analyze structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- Derivative Synthesis: Modify R-groups (e.g., alkyl chains) via nucleophilic substitution or condensation reactions .

- SAR Workflow:

- Screening: Test derivatives in bioassays (e.g., enzyme inhibition).

- QSAR Modeling: Use computational tools (e.g., CoMFA) to correlate structural features with activity .

Basic: What strategies are effective for conducting literature reviews on prior this compound research?

Methodological Answer:

- Database Searches: Use SciFinder and PubMed with keywords (e.g., "this compound AND synthesis"). Filter by publication date (post-2010) for recent findings .

- Critical Appraisal: Evaluate study quality using PRISMA criteria. Prioritize peer-reviewed journals over preprint servers .

Advanced: Which statistical methods are appropriate for analyzing experimental data on this compound?

Methodological Answer:

- Parametric Tests: Use Student’s t-test or ANOVA for normally distributed data (e.g., enzyme activity measurements) .

- Non-Parametric Tests: Apply Mann-Whitney U test for skewed datasets (e.g., ordinal toxicity scores) .

- Error Reporting: Include standard deviation (SD) or confidence intervals (CI) to quantify variability .

Advanced: How can researchers address reproducibility challenges in synthesizing this compound?

Methodological Answer: